![molecular formula C10H18O3 B14415041 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one CAS No. 81253-19-2](/img/structure/B14415041.png)
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C10H18O3 It is a ketone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction is carried out at room temperature (20°C) and yields a mixture of products, including 4-[(propan-2-yl)sulfanyl]butan-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one involves its interaction with various molecular targets. The dioxolane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or enzymatic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Propan-2-yl-1,3-dioxolan-2-one: This compound shares the dioxolane ring but differs in the substitution pattern.
4-[(Propan-2-yl)sulfanyl]butan-2-one: Similar in structure but contains a sulfanyl group instead of the dioxolane ring.
Uniqueness
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolane ring and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
81253-19-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(2-propan-2-yl-1,3-dioxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(2)10(5-4-9(3)11)12-6-7-13-10/h8H,4-7H2,1-3H3 |
Clé InChI |
PHDWGMMOOIMSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(OCCO1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


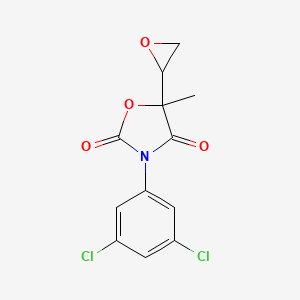
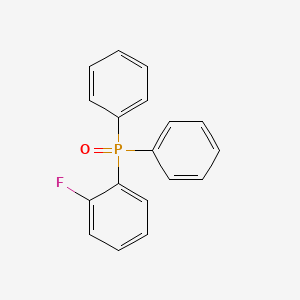

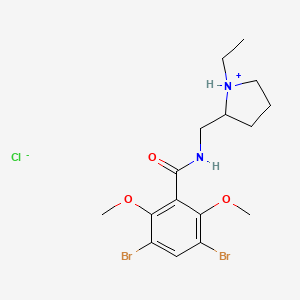
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
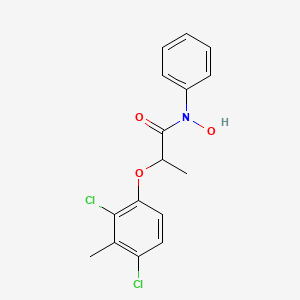
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
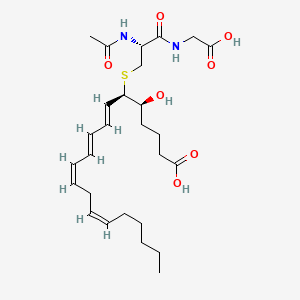
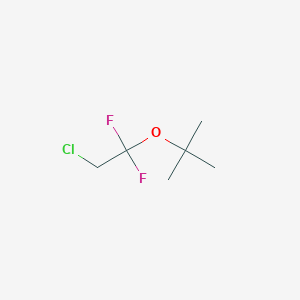
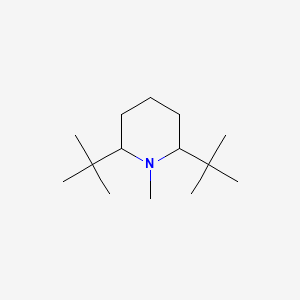

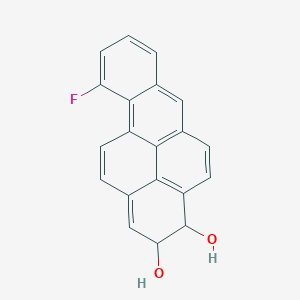
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
